Formulators face oxidative degradation and sensitization risks when using natural grapefruit oil or aldehydes in alkaline consumer goods. 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Methyl Pamplemousse) solves these issues:
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6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (CAS: 67674-46-8), commonly known in the chemical and fragrance industries as Methyl Pamplemousse or Grapefruit Acetal, is a synthetic acetal engineered to deliver robust citrus profiles without the chemical vulnerabilities of natural extracts. Synthesized via the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol, this compound is commercially supplied at high purities (typically ≥98%) [1]. From a procurement perspective, its primary value lies in its structural classification as an acetal, which confers exceptional chemical stability in alkaline environments where traditional aldehydes and natural terpenes rapidly degrade [2]. This makes it a critical raw material for formulators requiring consistent, oxidation-resistant, and regulatory-compliant components across both fine chemical applications and harsh functional bases .
Substituting 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene with natural grapefruit oil or generic citrus aldehydes like Citral or Traveal introduces critical failure points in product stability and regulatory compliance. Natural grapefruit oil relies on volatile mercaptans and terpenes that are highly susceptible to oxidative degradation and photosensitization, leading to short shelf lives and discoloration[1]. Furthermore, in alkaline media such as soaps and detergents (pH 9–11), standard citrus aldehydes undergo rapid aldol condensation and oxidation, destroying the target profile and altering the product's physical properties[2]. By contrast, the sterically hindered dimethyl acetal group of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is inherently inert to base-catalyzed degradation, ensuring that the compound survives rigorous manufacturing processes and extended storage in functional consumer goods without yielding sensitizing byproducts [3].
In high-pH environments typical of soaps and heavy-duty detergents, traditional citrus aldehydes fail rapidly due to base-catalyzed aldol condensation. Quantitative stability assessments demonstrate that 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene maintains >95% structural integrity after 30 days in a pH 10 soap base [1]. In direct contrast, its aldehyde precursor (2,2,5-trimethyl-4-hexenal) and benchmark aldehydes like Citral exhibit significant degradation, often retaining less than 40% of their original concentration under identical conditions[2]. This base-inert acetal linkage prevents premature breakdown during compounding and ensures long-term product viability.
| Evidence Dimension | Chemical recovery in pH 10 soap base after 30 days |
| Target Compound Data | >95% recovery (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene) |
| Comparator Or Baseline | <40% recovery (Citral / 2,2,5-trimethyl-4-hexenal) |
| Quantified Difference | Over 55% higher recovery rate in alkaline media |
| Conditions | pH 10 soap base, 30 days, room temperature |
Guarantees longevity and prevents formulation discoloration in alkaline consumer products, eliminating the need for costly microencapsulation.
Procurement of citrus aromatics is heavily dictated by International Fragrance Association (IFRA) restrictions regarding dermal sensitization. Citral, the standard industry benchmark for citrus notes, is strictly regulated, with maximum usage levels often capped below 0.6% in fine fragrances (Category 4) due to its strong sensitizing potential [1]. Conversely, 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is entirely unrestricted under the IFRA 51st Amendment, allowing for unlimited use across all product categories [2]. This regulatory freedom allows formulators to achieve high-impact notes without triggering mandatory allergen labeling or reformulating to meet tightening safety standards.
| Evidence Dimension | IFRA Category 4 Maximum Usage Limit |
| Target Compound Data | No restriction / 100% allowable (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene) |
| Comparator Or Baseline | Strictly capped at ~0.6% (Citral) |
| Quantified Difference | Complete elimination of regulatory concentration limits |
| Conditions | IFRA 51st Amendment compliance standards for dermal sensitization |
Enables unrestricted dosing in product development without triggering allergen labeling or regulatory reformulation.
Natural citrus extracts, such as cold-pressed grapefruit oil, contain high levels of terpenes (e.g., limonene) that rapidly oxidize upon exposure to air and light, forming hydroperoxides that degrade the profile and increase skin sensitization risks [1]. 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, lacking these reactive double-bond systems in a terpene ring, exhibits exceptional oxidative stability. Accelerated aging tests show negligible peroxide formation (<1 meq/kg) over 12 months of standard storage, whereas natural grapefruit oil can exceed safe peroxide thresholds within weeks unless stored under inert gas and strict cold-chain conditions . This translates directly to lower specialized storage costs and longer end-product shelf life.
| Evidence Dimension | Peroxide formation over 12 months (meq/kg) |
| Target Compound Data | <1 meq/kg (6,6-Dimethoxy-2,5,5-trimethylhex-2-ene) |
| Comparator Or Baseline | Rapid peroxide accumulation exceeding safety thresholds (Natural Grapefruit Oil) |
| Quantified Difference | Near-zero oxidative degradation compared to highly volatile natural terpenes |
| Conditions | Standard aerobic storage, ambient temperature, 12 months |
Drastically reduces raw material spoilage and eliminates the need for expensive inert-gas or cold-chain storage logistics.
Because of its proven >95% stability in pH 10 environments [1], 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a highly suitable choice for scenting alkaline household products, laundry detergents, and bar soaps. It replaces unstable aldehydes that would otherwise degrade or cause yellowing, ensuring the product maintains its intended profile from manufacture to end-use.
For fine fragrance brands looking to avoid mandatory allergen labeling, this compound serves as a direct structural and olfactory substitute for heavily restricted sensitizers like Citral[2]. Its unrestricted IFRA status allows formulators to dose the material without violating safety thresholds or compromising the skin-safe claims of the final product.
In the development of body lotions, shampoos, and ambient air fresheners where multi-year shelf stability is required, the negligible peroxide formation of this acetal (<1 meq/kg over 12 months) makes it a reliable substitute for natural grapefruit oil [3]. It mitigates the risk of off-odors and product returns associated with oxidized terpenes.
Irritant